molecular formula C14H18ClN3O B5661619 2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5661619
M. Wt: 279.76 g/mol
InChI Key: UMYQLYRTNGSRIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spirocyclic compounds involves various strategies, including nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes. These methodologies enable the introduction of methyl-substitutions and the formation of differentiated secondary amine sites for further functionalization (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, characterized by their cyclohexane and pyrrolidine rings, often displays significant stereoselectivity in their synthesis. The configuration and conformation of these rings play a crucial role in the compound's biological activity and chemical reactivity (Martin‐Lopez & Bermejo, 1998).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a wide range of chemical reactions, including cycloaddition, alkylation, and cyclization, highlighting their versatility in chemical synthesis. The introduction of various functional groups through these reactions enables the development of compounds with potential pharmacological activities (Farag et al., 2008).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as melting points and solubility, are influenced by their molecular structure and the presence of substituents. These properties are crucial for determining the compound's suitability for further pharmaceutical development (Thanusu et al., 2012).

Chemical Properties Analysis

The chemical properties of "2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one" and related compounds, including reactivity, stability, and functional group transformations, are central to their utility in medicinal chemistry. These properties are determined through a variety of analytical techniques, such as NMR, FT-IR, and X-ray crystallography, which provide insights into the compound's potential applications (Wang et al., 2011).

properties

IUPAC Name

2-(5-chloropyridin-2-yl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-17-7-2-5-14(13(17)19)6-8-18(10-14)12-4-3-11(15)9-16-12/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYQLYRTNGSRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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